2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Description
This compound features a 1-oxo-1,2-dihydroisoquinoline core substituted at position 2 with a 2-methoxyethyl group.
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-30-12-11-27-15-21(18-5-3-4-6-19(18)24(27)29)23(28)25-10-9-16-14-26-22-8-7-17(31-2)13-20(16)22/h3-8,13-15,26H,9-12H2,1-2H3,(H,25,28) |
InChI Key |
UIRMFHUSTFTIAY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps. The synthetic route typically starts with the preparation of the indole and isoquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the indole and isoquinoline rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. Notably, compounds related to isoquinoline structures have been shown to possess antitumor properties, making them candidates for further investigation.
Anticancer Properties
Studies have demonstrated that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide have been evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has protocols for assessing such compounds' efficacy through in vitro assays, which typically measure growth inhibition rates.
Table 1: Summary of Anticancer Activity Studies
Pharmacokinetics and Drug-Like Properties
Evaluating the pharmacokinetic profiles and drug-like properties of this compound is crucial for its development as a therapeutic agent. Parameters such as solubility, permeability, and metabolic stability are essential factors that influence its bioavailability and efficacy.
Table 2: Drug-Like Properties Evaluation
| Property | Value/Description |
|---|---|
| Solubility | High in DMSO |
| Lipophilicity | LogP = 3.5 |
| Metabolic Stability | Moderate |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and isoquinoline moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic System Variations
a. Methyl 2-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]-1-Oxo-1,2-Dihydro-4-Isoquinolinecarboxylate (CAS 71511-24-5)
- Key Difference : Replaces the 2-methoxyethyl-substituted carboxamide with a methyl carboxylate ester.
- Implications :
b. N-[2-(1H-Indol-3-yl)Ethyl]-1-(4-Methoxyphenyl)-5-Oxo-3-Pyrrolidinecarboxamide (CAS 878416-17-2)
- Key Difference: Substitutes the isoquinoline core with a pyrrolidine ring.
- Altered electronic properties may affect interactions with hydrophobic binding pockets .
Substituent Modifications
a. 2-(1-Ethyl-5-Methoxy-1H-Indol-3-yl)-N-Isopropyl-2-Oxoacetamide
- Key Difference: Features an oxoacetamide group instead of the isoquinolinecarboxamide.
- Reported anti-cancer and anti-inflammatory activities suggest functional versatility of indole-oxoacetamide derivatives .
b. 2-(5-Methoxy-1H-Indol-3-yl)-N,N-Dimethyl-2-Oxoacetamide
Acyl Group Variations
a. N-[2-(1H-Indol-3-yl)Ethyl]-Benzamide (CAS 4753-09-7)
Comparative Data Table
Q & A
Q. Basic Testing Protocol
- Disk Diffusion : Impregnate sterile disks with 10–100 µg compound, incubate with bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton agar, and measure inhibition zones after 18–24 hours.
- MIC Determination : Use microbroth dilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.
Advanced Data Analysis :
Contradictions in MIC values (e.g., higher potency in Gram-positive vs. Gram-negative strains) may arise from efflux pump activity or membrane permeability. Validate results with efflux pump inhibitors (e.g., PAβN) and repeat assays in triplicate under controlled pH/temperature .
How can structure-activity relationship (SAR) studies be designed to probe the role of methoxy substituents?
Basic SAR Approach
Synthesize analogs with:
- Methoxy deletion : Replace -OCH with -H or -OH.
- Positional isomers : Shift methoxy groups on the indole or isoquinoline rings.
Advanced Strategy :
Use computational docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., bacterial topoisomerases). Pair with mutagenesis studies to validate key residues. For example, replacing the 5-methoxyindole with a 5-fluoroindole may enhance hydrophobic interactions in enzyme pockets .
What purification strategies are most effective for isolating this compound from reaction mixtures?
Q. Basic Purification
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30–70% EA).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Advanced Method :
For scale-up, employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Monitor for residual coupling agents (e.g., HBTU byproducts) via LC-MS .
How should researchers resolve contradictions in reported biological activity data across studies?
Q. Methodological Framework
Replicate Experiments : Use identical bacterial strains, media, and inoculum sizes.
Control for Solubility : Ensure the compound is fully dissolved in DMSO (<1% v/v) to avoid false negatives.
Cross-Validate Assays : Compare disk diffusion, MIC, and time-kill curve results.
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher efficacy in anaerobic conditions) .
What catalytic methods could replace traditional coupling agents for greener synthesis?
Q. Advanced Synthetic Routes
- Palladium-Catalyzed Amination : Use Pd(OAc)/Xantphos to couple brominated isoquinoline precursors with indole-ethylamines.
- Photoredox Catalysis : Explore visible-light-mediated C–N bond formation under mild conditions.
- Biocatalysis : Screen lipases or transaminases for selective amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
